Cas no 158553-31-2 (1-(3-Fluorophenyl)piperidin-4-one)

1-(3-Fluorophenyl)piperidin-4-one is a fluorinated piperidine derivative with a ketone functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the 3-fluorophenyl moiety enhances its reactivity and potential for further functionalization, making it valuable for constructing complex molecular architectures. Its well-defined structure and high purity ensure consistent performance in reactions such as reductive amination or nucleophilic additions. The compound's stability under standard storage conditions and compatibility with common solvents further contribute to its utility in research and industrial applications.
1-(3-Fluorophenyl)piperidin-4-one structure
158553-31-2 structure
Product Name:1-(3-Fluorophenyl)piperidin-4-one
CAS No:158553-31-2
MF:C11H12FNO
MW:193.217486381531
MDL:MFCD06739008
CID:137011
PubChem ID:24692325
Update Time:2025-10-31

1-(3-Fluorophenyl)piperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Fluorophenyl)piperidin-4-one
    • 4-Piperidinone,1-(3-fluorophenyl)-
    • 1-(3-fluorophenyl)-4-piperidinone
    • 1-(3-FLUORO-PHENYL)-PIPERIDIN-4-ONE
    • CHEMBRDG-BB 4000325
    • 1-N-(3'-FLUOROPHENYL)-PIPERIDIN-4-ONE
    • 1-(3-fluorophenyl)piperidin-4-one(SALTDATA: FREE)
    • AKOS000171377
    • AT14268
    • BS-35744
    • CS-0342535
    • DTXSID50640753
    • MFCD06739008
    • A809942
    • 3,2-DIHYDROXYCHALCONE
    • 4-Piperidinone, 1-(3-fluorophenyl)-
    • AB28370
    • BB 0255047
    • 158553-31-2
    • 1-(3-Fluorophenyl)-piperidin-4-one
    • SCHEMBL25281971
    • MDL: MFCD06739008
    • Inchi: 1S/C11H12FNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2
    • InChI Key: FBLDYOQSZAVPAL-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)N1CCC(CC1)=O

Computed Properties

  • Exact Mass: 193.09000
  • Monoisotopic Mass: 193.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 20.3A^2

Experimental Properties

  • Density: 1.19
  • Boiling Point: 327.269 °C at 760 mmHg
  • Flash Point: 151.727 °C
  • PSA: 20.31000
  • LogP: 2.06000

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Additional information on 1-(3-Fluorophenyl)piperidin-4-one

Introduction to 1-(3-Fluorophenyl)piperidin-4-one (CAS No. 158553-31-2)

1-(3-Fluorophenyl)piperidin-4-one, identified by the chemical compound code CAS No. 158553-31-2, is a significant molecule in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The presence of a fluorophenyl substituent at the 3-position and a carbonyl group at the 4-position imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.

The structural features of 1-(3-Fluorophenyl)piperidin-4-one contribute to its potential as an intermediate in the synthesis of biologically active agents. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, enhances the compound's pharmacological profile. This has garnered considerable interest from researchers exploring novel therapeutic interventions.

In recent years, advancements in computational chemistry and high-throughput screening have facilitated the identification of promising candidates like 1-(3-Fluorophenyl)piperidin-4-one for various therapeutic targets. Its molecular framework is particularly relevant in the development of drugs targeting central nervous system (CNS) disorders, where precise modulation of receptor interactions is crucial. The piperidine ring's flexibility allows for optimal binding to protein targets, while the fluorine substituent improves lipophilicity and blood-brain barrier penetration.

One of the most compelling aspects of 1-(3-Fluorophenyl)piperidin-4-one is its role as a precursor in synthesizing more complex molecules with enhanced pharmacological properties. Researchers have leveraged this scaffold to develop analogs with improved efficacy and reduced side effects. For instance, derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to fine-tune the structure while maintaining core pharmacophoric features makes 1-(3-Fluorophenyl)piperidin-4-one an indispensable tool in modern drug design.

The fluorine atom at the 3-position of 1-(3-Fluorophenyl)piperidin-4-one plays a pivotal role in determining its interaction with biological targets. Fluorine's electronegativity alters electronic distributions within the molecule, influencing both binding affinity and metabolic stability. This property has been exploited in designing drugs that exhibit prolonged half-lives and improved bioavailability. Furthermore, fluorine atoms can participate in hydrogen bonding interactions, further enhancing receptor binding specificity.

Recent studies have highlighted the utility of 1-(3-Fluorophenyl)piperidin-4-one in developing kinase inhibitors, particularly those targeting aberrantly expressed enzymes in cancerous cells. The piperidine core provides a suitable platform for mimicking natural substrates or inhibitors, while the fluorine substituent enhances selectivity by differentiating between closely related enzyme isoforms. This has led to promising candidates entering clinical trials for oncological applications.

The synthesis of 1-(3-Fluorophenyl)piperidin-4-one involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have streamlined its production. These techniques not only improve efficiency but also enable the introduction of additional functional groups, expanding its utility in drug development.

The growing body of literature on 1-(3-Fluorophenyl)piperidin-4-one underscores its versatility as a pharmacological building block. Researchers continue to explore its potential in treating a wide range of diseases, from infectious disorders to metabolic conditions. The compound's ability to serve as a scaffold for generating novel therapeutics underscores its importance in contemporary pharmaceutical research.

As computational modeling techniques advance, virtual screening methods are increasingly employed to identify promising derivatives of 1-(3-Fluorophenyl)piperidin-4-one before experimental synthesis. These approaches leverage machine learning algorithms to predict biological activity based on structural features, expediting the drug discovery process. Such innovations highlight the compound's significance in high-throughput drug design pipelines.

The future prospects for 1-(3-Fluorophenyl)piperidin-4-one are bright, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield groundbreaking discoveries leveraging this versatile scaffold. As our understanding of molecular interactions deepens, compounds like 1-(3-Fluorophenyl)piperidin-4-one will continue to play a pivotal role in shaping next-generation therapeutics.

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